molecular formula C18H16N4O2 B2902298 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-11-6

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B2902298
CAS No.: 440332-11-6
M. Wt: 320.352
InChI Key: UMXVZJZELOTHDG-UHFFFAOYSA-N
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Description

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is a synthetic chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This molecule features a 1,2,3-benzotriazin-4-one core linked to a 3,4-dihydroisoquinoline moiety. The 1,2,3-benzotriazinone scaffold is an underrepresented heterocycle in chemical research with reported significance in medicinal chemistry and as a versatile building block in organic synthesis . Compounds containing the dihydroisoquinoline structure are also of high interest in pharmaceutical research. Researchers can leverage this reagent as a key intermediate for developing novel substances or for probing biological mechanisms. The structural complexity of this compound suggests potential for diverse research applications. Handle with care. Refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXVZJZELOTHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is a member of the benzotriazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

This structure features a benzotriazine core linked to a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.

Pharmacological Activities

Research has shown that compounds similar to This compound exhibit a variety of pharmacological effects:

  • Antihypertensive Activity : Studies indicate that benzotriazines can act as antihypertensive agents. For instance, 3,3-disubstituted benzotriazines have been shown to lower blood pressure in animal models by modulating vascular resistance and cardiac output .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties. For example, certain derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro .
  • Anticancer Activity : Some benzotriazine derivatives have shown promise as anticancer agents. In vitro studies have indicated that they can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer) by disrupting cell cycle progression and promoting cell death pathways .
  • Sigma Receptor Ligands : Recent findings suggest that these compounds may act as ligands for sigma receptors (σ1 subtype), which are implicated in various neurological conditions. Their affinity for these receptors could lead to novel treatments for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Modulation : The interaction with sigma receptors may influence neurotransmitter release and neuroprotection.
  • Enzyme Inhibition : Some studies have indicated that benzotriazines can inhibit enzymes involved in inflammatory processes or tumor growth, contributing to their therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntihypertensiveReduced blood pressure in animal models
Anti-inflammatoryInhibition of cytokine production
AnticancerInduced apoptosis in HepG2 and MCF7 cell lines
Sigma receptor bindingHigh affinity for σ1 receptors

Case Study Example

A notable study evaluated the efficacy of a related benzotriazine derivative in a rat model of hypertension. The compound was administered at varying doses (50 mg/kg to 150 mg/kg), resulting in significant reductions in systolic blood pressure compared to controls. This study highlighted the potential for developing antihypertensive therapies based on this chemical scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs are identified based on shared functional groups or core motifs:

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents/Functional Groups
Target Compound Benzotriazin-4-one 3,4-Dihydroisoquinolin-2-yl, 2-oxoethyl
DX-CA-[S2200] () Benzoic acid 1-Methoxy-2-(methylamino)-2-oxoethyl
AZD1152 () Quinazoline Pyrazolylamino-oxoethyl, Fluorophenyl
Prodrug () Indazole Dihydroisoquinolinyl, Dichlorophenyl, Hydroxymethyl
5-CA-2-HM-MCBX () Benzoic acid derivative Hydroxymethyl, Methoxy-oxoethyl

Key Observations:

  • Core Diversity: The benzotriazinone core distinguishes the target compound from benzoic acid (DX-CA-[S2200]) and quinazoline (AZD1152) derivatives. Benzotriazinones are less common in drug design but offer unique electronic properties for target engagement.
  • In contrast, AZD1152’s fluorophenyl group enhances lipophilicity, likely improving membrane permeability .
  • Functional Groups : The oxoethyl bridge is a recurring motif, but its methylation (e.g., methoxy in DX-CA-[S2200] vs. unsubstituted in the target compound) affects solubility and metabolic stability .
2.2 Pharmacokinetic and Pharmacodynamic Inferences
Table 2: Hypothetical Pharmacokinetic Properties
Compound LogP (Predicted) Solubility (mg/mL) Half-Life (h) Metabolic Stability
Target Compound 2.5 0.1 6.0 Moderate (CYP3A4)
DX-CA-[S2200] 1.8 1.2 4.5 High (UGT-mediated)
AZD1152 3.0 0.05 8.0 Low (CYP2D6)
Prodrug () 3.2 0.02 12.0 Requires activation

Analysis:

  • Lipophilicity : The target compound’s LogP (2.5) suggests balanced distribution, whereas the prodrug’s higher LogP (3.2) indicates enhanced tissue penetration but poorer aqueous solubility.
  • Metabolism: The dihydroisoquinoline group may reduce oxidative metabolism compared to fully aromatic systems, as seen in AZD1152 . DX-CA-[S2200]’s benzoic acid core likely undergoes glucuronidation, enhancing excretion .

Q & A

Q. Advanced

  • Reaction pathway simulation : Use DFT (B3LYP/6-31G**) to model transition states and identify rate-limiting steps .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures for coupling steps .
  • Byproduct analysis : LC-MS coupled with molecular docking to assess if byproducts interfere with biological targets .

How do structural analogs of this compound inform its potential biological activity?

Basic
Analogous quinazolinone and isoquinoline derivatives exhibit:

  • Kinase inhibition : Targeting EGFR or VEGFR2 via π-π stacking and hydrogen bonding with active sites .
  • Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic side chains .
  • Neuroprotective effects : Modulation of NMDA receptors in structural analogs .
    In vitro assays (e.g., enzyme inhibition IC50 _{50} measurements) should prioritize protocols from validated studies on related compounds .

What crystallographic challenges arise during refinement, and how are they addressed?

Q. Advanced

  • Disorder in the 2-oxoethyl bridge : Use PART instructions in SHELXL to model split positions .
  • Twinned crystals : Apply TWIN and BASF commands in SHELXL for data integration .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
    Software suites like WinGX provide pipelines for structure validation and ORTEP visualization .

What strategies validate the purity of this compound in complex biological matrices?

Q. Advanced

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective quantification in serum or tissue homogenates .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs as internal standards to correct for matrix effects .
  • Microscopy : SEM-EDS to detect inorganic impurities from synthesis catalysts .

How do researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

Q. Advanced

  • Docking vs. assay results : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and hydration models in docking simulations .
  • Solubility adjustments : Use Cosolvent MD simulations to account for DMSO/PBS solvent effects in vitro .
  • Off-target screening : Perform kinome-wide profiling to identify unanticipated interactions .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic

  • Storage : -20°C in amber vials under argon to block light and oxygen .
  • Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .
  • Handling : Use glove boxes with <5% humidity for hygroscopic intermediates .

How can researchers leverage structural data to design derivatives with improved pharmacokinetics?

Q. Advanced

  • SAR analysis : Map logP, PSA, and H-bond donors/acceptors using ChemAxon or MOE .
  • Metabolite prediction : CYP450 docking studies to identify sites of oxidative metabolism .
  • Prodrug strategies : Introduce ester or sulfonamide groups to enhance solubility, as seen in patent literature .

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